![molecular formula C18H17NO4 B1621140 Acide 1-[4-(benzyloxy)phényl]-5-oxopyrrolidine-3-carboxylique CAS No. 73422-90-9](/img/structure/B1621140.png)
Acide 1-[4-(benzyloxy)phényl]-5-oxopyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group
Applications De Recherche Scientifique
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group. Common reagents used in these reactions include benzyloxybenzene, pyrrolidine, and carboxylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Mécanisme D'action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds, such as:
4-(Benzyloxy)phenylacetic acid: This compound has a similar benzyloxyphenyl structure but lacks the pyrrolidine ring.
N-[4-(Benzyloxy)phenyl]glycinamide: This compound contains a benzyloxyphenyl group and an amide linkage but differs in the overall structure and functional groups.
The uniqueness of 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid lies in its combination of the benzyloxyphenyl group with the pyrrolidine ring and carboxylic acid group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-10-14(18(21)22)11-19(17)15-6-8-16(9-7-15)23-12-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQMFZBILLDSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388009 | |
| Record name | STK087815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73422-90-9 | |
| Record name | STK087815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
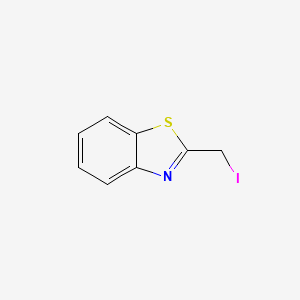
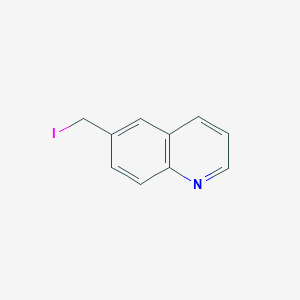
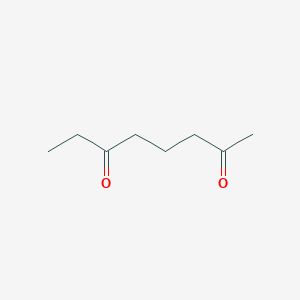
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1621064.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621066.png)
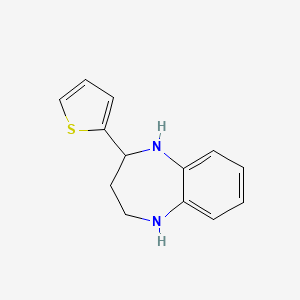
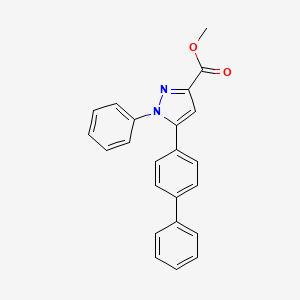
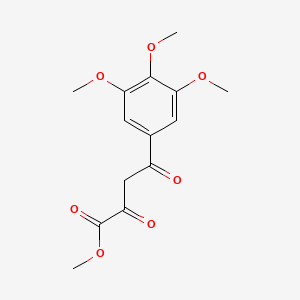
![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B1621073.png)
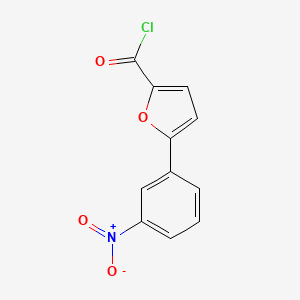
![1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B1621075.png)
![5-Tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B1621076.png)
![5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B1621080.png)
